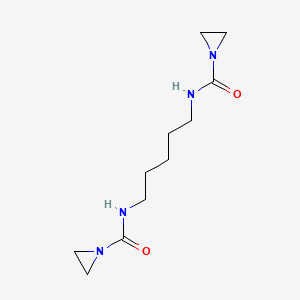
1,2-Thiaselenolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Thiaselenolane is a five-membered heterocyclic compound containing both sulfur and selenium atoms. This unique combination of elements in a single ring structure imparts distinctive chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Thiaselenolane can be synthesized through several methods, often involving the reaction of selenium dichloride with divinyl sulfide at low temperatures. The reaction typically proceeds in chloroform at -50°C, yielding a six-membered heterocycle, which then rearranges to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of selenium dihalides and divinyl sulfide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Thiaselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and sulfones.
Reduction: Reduction reactions can yield selenides and thiols.
Substitution: Nucleophilic substitution reactions are common, where selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium selenide and thiolate ions are employed under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and sulfones.
Reduction: Selenides and thiols.
Substitution: Various substituted thiaselenolanes.
Scientific Research Applications
1,2-Thiaselenolane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing into its use as an antioxidant and in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: this compound is used in the development of materials with unique electrical and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Thiaselenolane involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can mimic the activity of glutathione peroxidase, reducing oxidative stress by neutralizing reactive oxygen species.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage.
Comparison with Similar Compounds
1,3-Thiaselenolane: Another five-membered heterocycle with sulfur and selenium, but with different structural properties and reactivity.
1,4-Thiaselenolane: A six-membered ring compound with sulfur and selenium, exhibiting distinct chemical behavior.
Selenoxides and Sulfones: Oxidized derivatives of thiaselenolanes with unique properties.
Uniqueness of 1,2-Thiaselenolane: this compound stands out due to its specific ring structure, which imparts unique reactivity and stability.
Properties
CAS No. |
5688-16-4 |
|---|---|
Molecular Formula |
C3H6SSe |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
thiaselenolane |
InChI |
InChI=1S/C3H6SSe/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
XMBPHRKPBTYGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Se]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


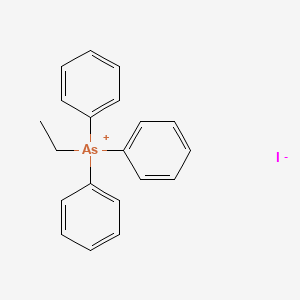
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

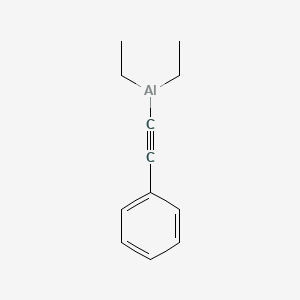
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
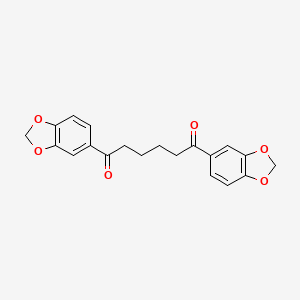
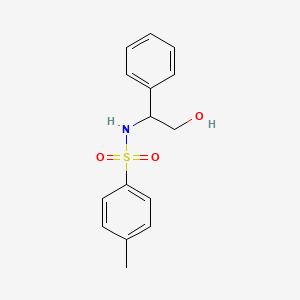
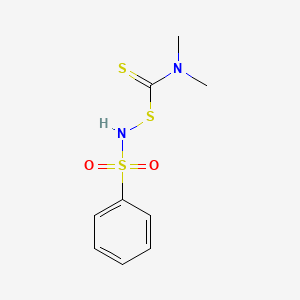
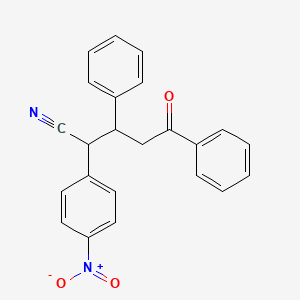
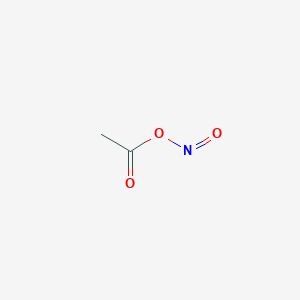
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
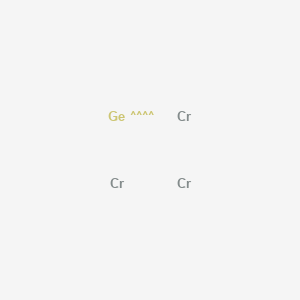
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
